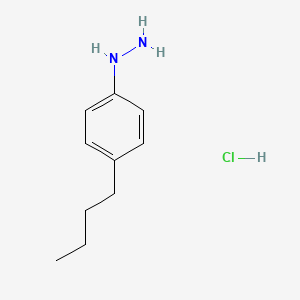

(4-butylphenyl)hydrazine Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-butylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2.ClH/c1-2-3-4-9-5-7-10(12-11)8-6-9;/h5-8,12H,2-4,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXWNLNIZDNTDFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20982839 | |

| Record name | (4-Butylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20982839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64287-11-2 | |

| Record name | (4-Butylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20982839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Butylphenyl)hydrazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-butylphenyl)hydrazine hydrochloride physical properties

An In-Depth Technical Guide to the Physical Properties of (4-tert-Butylphenyl)hydrazine Hydrochloride

Introduction

(4-tert-Butylphenyl)hydrazine hydrochloride is a substituted hydrazine derivative that serves as a crucial building block in modern organic synthesis. Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where it functions as a key precursor for the construction of complex heterocyclic scaffolds.[1][2] The presence of the hydrazine moiety, combined with the sterically significant tert-butyl group on the phenyl ring, imparts specific reactivity and solubility characteristics that are leveraged in various synthetic transformations, most notably the Fischer indole synthesis for creating biologically active indole-based compounds.[3][4]

This guide provides a detailed examination of the core physical and chemical properties of (4-tert-butylphenyl)hydrazine hydrochloride, offering field-proven insights for researchers, scientists, and drug development professionals. The focus is primarily on the tert-butyl isomer (CAS No. 128231-55-0) due to its common use, though it is important to note the existence of other isomers such as (4-n-butylphenyl)hydrazine hydrochloride (CAS No. 64287-11-2), which may exhibit different physical properties.

Core Physicochemical Properties

The fundamental physical and chemical identifiers for (4-tert-butylphenyl)hydrazine hydrochloride are summarized below. This data is essential for substance identification, reaction setup, and safety assessments.

| Property | Value | References |

| CAS Number | 128231-55-0 | [3][5][6][7] |

| Molecular Formula | C₁₀H₁₆N₂·HCl (or C₁₀H₁₇ClN₂) | [3][7][8] |

| Molecular Weight | 200.71 g/mol | [3][6][7] |

| Appearance | White to light brown crystalline solid or powder | [4][5][8] |

| Melting Point | 212-223 °C (with decomposition) | [5][9][10] |

| Solubility | Soluble in polar solvents like water and alcohols | [4] |

| IUPAC Name | (4-tert-butylphenyl)hydrazine;hydrochloride | [7] |

| SMILES | CC(C)(C)c1ccc(cc1)NN.Cl | [3][7] |

| InChI Key | VTESCYNPUGSWKG-UHFFFAOYSA-N | [7] |

Physical State and Appearance

(4-tert-Butylphenyl)hydrazine hydrochloride is typically supplied as a solid, ranging in appearance from a white or off-white crystalline material to a light brown powder.[4][5][8] The color variation can be indicative of purity or slight degradation due to exposure to air or light, to which hydrazine derivatives are often sensitive.

Melting Point

The melting point is a critical indicator of purity. For (4-tert-butylphenyl)hydrazine hydrochloride, reported values range from 212°C to 223°C.[5][9][10] It is consistently noted that the compound decomposes at or near its melting point, which is a common characteristic of hydrazine salts. This decomposition may manifest as a color change or gas evolution. When measuring the melting point, a gradual ramp rate is essential for an accurate determination (see Section 3). For comparison, the related isomer (4-n-butylphenyl)hydrazine hydrochloride has a reported melting point of >215°C with decomposition.[8]

Solubility Profile

As a hydrochloride salt, the compound exhibits good solubility in polar solvents. It is soluble in water and alcohols like methanol and ethanol.[4] This property is advantageous for its use in reactions that are conducted in polar media. The free base form, (4-tert-butylphenyl)hydrazine, would be expected to have significantly lower aqueous solubility and higher solubility in nonpolar organic solvents.

Stability, Storage, and Handling

Proper storage is critical to maintain the integrity of (4-tert-butylphenyl)hydrazine hydrochloride. The compound is known to be air-sensitive and hygroscopic.[5] Exposure to oxygen can lead to oxidative degradation, while moisture absorption can affect its physical state and reactivity. Therefore, it should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[3][5] Recommended storage temperatures are typically at room temperature or in a cool, dark place (<15°C).[3][5]

Experimental Protocol: Melting Point Determination

This protocol outlines the standardized procedure for determining the melting point of (4-tert-butylphenyl)hydrazine hydrochloride using a digital melting point apparatus. This is a self-validating system, as a sharp melting range close to the literature value indicates high purity, whereas a broad or depressed range suggests the presence of impurities.

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression and broadening of the melting range.

Apparatus:

-

Digital melting point apparatus (e.g., Mel-Temp® or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: Place a small amount of the (4-tert-butylphenyl)hydrazine hydrochloride powder on a clean, dry surface. If the crystals are large, gently grind them to a fine powder using a mortar and pestle. This ensures uniform heat transfer within the sample.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount of sample into the tube. A sample height of 2-3 mm is ideal. Packing too much material will lead to a broader melting range due to inefficient heat transfer.

-

Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is known (e.g., ~215°C), rapidly heat the block to about 20°C below the expected value. This step saves time but requires caution.

-

Ramp Rate: Set the heating ramp rate to 1-2°C per minute. A slow rate is crucial for allowing the sample and the thermometer to be in thermal equilibrium, which is the cornerstone of an accurate measurement.

-

Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2).

-

Data Recording: The melting point is reported as the range from T1 to T2. Note any signs of decomposition, such as darkening or gas evolution.

Application in Synthesis: The Fischer Indole Synthesis

A primary application of (4-butylphenyl)hydrazine hydrochloride is in the Fischer indole synthesis, a powerful reaction for creating the indole ring system, a common scaffold in pharmaceuticals.[2][3] The process involves the reaction of a phenylhydrazine derivative with an aldehyde or ketone under acidic conditions.

Below is a workflow diagram illustrating the key steps of this reaction.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. biosynth.com [biosynth.com]

- 4. CAS 128231-55-0: 4-tert-Butylphenylhydrazine monohydrochlo… [cymitquimica.com]

- 5. [4-(tert-Butyl)phenyl]hydrazine Hydrochloride | 128231-55-0 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]

- 6. labsolu.ca [labsolu.ca]

- 7. 4-Tert-butylphenylhydrazine hydrochloride | C10H17ClN2 | CID 16217458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-N-BUTYLPHENYLHYDRAZINE HYDROCHLORIDE | 64287-11-2 [m.chemicalbook.com]

- 9. 36600-66-5 CAS MSDS (4-tert-Butylphenylhydrazine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. Page loading... [guidechem.com]

An In-Depth Technical Guide to the Synthesis and Purification of (4-butylphenyl)hydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide details the synthesis and purification of (4-butylphenyl)hydrazine hydrochloride, a crucial building block in the development of various pharmaceutical compounds. This document provides a robust, field-proven methodology, moving beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices. The protocols described herein are designed to be self-validating, ensuring reproducibility and high purity of the final product. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the preparation of this important synthetic intermediate.

Introduction: The Significance of this compound

This compound is an arylhydrazine derivative of significant interest in medicinal chemistry and organic synthesis. Its utility primarily stems from its role as a key precursor in the Fischer indole synthesis, a powerful and versatile method for constructing the indole nucleus. The indole scaffold is a privileged structure found in a vast array of biologically active compounds, including neurotransmitters, alkaloids, and numerous pharmaceuticals. The butyl group on the phenyl ring provides a lipophilic handle, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final drug candidates.

This guide will provide a detailed exposition of a reliable and scalable method for the synthesis of this compound, starting from the readily available 4-butylaniline. Furthermore, it will address the critical aspect of purification, ensuring the final product meets the stringent purity requirements for downstream applications in drug discovery and development.

Synthesis of this compound: A Two-Step Approach

The most common and efficient synthesis of this compound involves a two-step sequence: the diazotization of 4-butylaniline to form the corresponding diazonium salt, followed by the reduction of this intermediate to the desired hydrazine.

Step 1: Diazotization of 4-Butylaniline

Diazotization is the process of converting a primary aromatic amine into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong acid, such as hydrochloric acid.[1] The reaction is performed at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.

The mechanism of diazotization involves the formation of the nitrosonium ion (NO+) from nitrous acid, which then acts as an electrophile and attacks the nitrogen atom of the primary amine. A series of proton transfers and elimination of water leads to the formation of the diazonium ion.

Step 2: Reduction of the Diazonium Salt

The resulting 4-butylbenzenediazonium chloride is then reduced to (4-butylphenyl)hydrazine. A variety of reducing agents can be employed for this transformation, but a common and effective method utilizes sodium sulfite (Na₂SO₃). The reduction with sodium sulfite is a well-established procedure for the preparation of arylhydrazines.[2]

The mechanism of this reduction is complex but is believed to involve the initial formation of a diazosulfonate intermediate, which is then further reduced to the corresponding hydrazine.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a well-established procedure for the synthesis of phenylhydrazine hydrochloride and has been modified for the preparation of the 4-butyl derivative.

Materials and Equipment:

-

4-butylaniline

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Sodium sulfite (Na₂SO₃)

-

Ice

-

Mechanical stirrer

-

Large beaker or flask (e.g., 1 L)

-

Dropping funnel

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

Diazotization:

-

In a 1 L beaker equipped with a mechanical stirrer, combine a calculated amount of concentrated hydrochloric acid and water. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add 4-butylaniline to the cold acid solution with vigorous stirring, maintaining the temperature below 5 °C.

-

Prepare a solution of sodium nitrite in water and cool it to 0 °C.

-

Add the cold sodium nitrite solution dropwise to the 4-butylaniline hydrochloride suspension. The rate of addition should be controlled to keep the temperature between 0 and 5 °C. A slight excess of nitrous acid should be maintained, which can be tested with starch-iodide paper.

-

-

Reduction:

-

In a separate large flask, prepare a solution of sodium sulfite in water and cool it to around 5 °C.

-

Slowly add the cold diazonium salt solution to the sodium sulfite solution with continuous stirring. The temperature should be maintained below 10 °C during the addition.

-

Once the addition is complete, the reaction mixture is typically warmed to room temperature and then heated to around 60-70 °C for a period of time to ensure complete reduction. The color of the solution will change during this process.

-

-

Isolation and Salt Formation:

-

After the reduction is complete, the reaction mixture is acidified with concentrated hydrochloric acid.

-

The solution is then cooled in an ice bath to precipitate the this compound.

-

The precipitated solid is collected by vacuum filtration using a Buchner funnel and washed with a small amount of cold water.

-

The crude product is then dried.

-

Data Presentation:

| Parameter | Value |

| Starting Material | 4-butylaniline |

| Key Reagents | HCl, NaNO₂, Na₂SO₃ |

| Reaction Temperature | 0-5 °C (Diazotization), <10 °C then 60-70 °C (Reduction) |

| Product | This compound |

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Purification of this compound

The purity of this compound is paramount for its successful application in subsequent synthetic steps. The primary method for purifying arylhydrazine hydrochlorides is recrystallization.

Principles of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a particular solvent or solvent system. The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but have a high solubility at an elevated temperature.[3][4] Upon cooling a hot, saturated solution, the compound's solubility decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the mother liquor.

Recommended Purification Protocol: Recrystallization

For this compound, a mixed solvent system of ethanol and water or isopropanol and water is often effective. The addition of a small amount of hydrochloric acid to the recrystallization medium can suppress the dissociation of the hydrochloride salt and improve the recovery of the product.

Materials and Equipment:

-

Crude this compound

-

Ethanol or Isopropanol

-

Deionized water

-

Concentrated hydrochloric acid (optional)

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

Solvent Selection and Dissolution:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the primary solvent (ethanol or isopropanol) to just cover the solid.

-

Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained.

-

-

Inducing Crystallization:

-

If a mixed solvent system is used, slowly add the anti-solvent (water) dropwise to the hot solution until the solution becomes slightly turbid. Then, add a few drops of the primary solvent to redissolve the precipitate and obtain a clear solution.

-

Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

-

Isolation and Drying:

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any adhering impurities.

-

Dry the crystals thoroughly, preferably in a vacuum oven at a moderate temperature.

-

Data Presentation:

| Parameter | Recommended Condition | Rationale |

| Recrystallization Solvent | Ethanol/Water or Isopropanol/Water | Good solubility at high temperature, poor at low temperature. |

| Cooling Method | Slow cooling to room temperature, then ice bath | Promotes the formation of large, pure crystals. |

| Washing Solvent | Cold recrystallization solvent mixture | Removes impurities without dissolving a significant amount of product. |

Diagram of the Purification Workflow:

Caption: General workflow for the purification of this compound by recrystallization.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

-

Melting Point: A sharp melting point range is indicative of high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure of the compound. The spectra should be consistent with the expected shifts and coupling patterns for the 4-butylphenyl and hydrazine hydrochloride moieties.

-

Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.

Safety Considerations

Hydrazine derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for this compound and all other reagents before commencing any experimental work.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and purification of this compound. By understanding the chemical principles behind each step and adhering to the detailed protocols, researchers can reliably produce this valuable synthetic intermediate in high yield and purity. The methodologies described are robust and scalable, making them suitable for both academic research and industrial drug development settings.

References

- Organic Syntheses, Coll. Vol. 1, p.442 (1941); Vol. 2, p.85 (1922). (Procedure for Phenylhydrazine Hydrochloride)

-

Benzene diazonium chloride when reduced with sodium sulphite yields. ([Link]2]

Sources

(4-butylphenyl)hydrazine hydrochloride mechanism of action in organic reactions

An In-Depth Technical Guide to the Mechanistic Action of (4-butylphenyl)hydrazine hydrochloride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal reagent in modern organic synthesis, primarily utilized for the construction of indole scaffolds. This guide provides an in-depth exploration of its mechanism of action, focusing on its role in the Fischer indole synthesis. We will dissect the multi-step, acid-catalyzed reaction pathway, from the initial formation of the hydrazone intermediate to the key[1][1]-sigmatropic rearrangement and final aromatization. The critical function of the acid catalyst, the influence of the butyl substituent on reactivity, and detailed experimental protocols are examined to provide a comprehensive resource for professionals in chemical research and drug development.

Introduction: The Significance of (4-butylphenyl)hydrazine

Substituted arylhydrazines are a cornerstone class of reagents, valued for their ability to generate complex heterocyclic structures that form the backbone of numerous pharmaceuticals and biologically active compounds.[2] this compound, a stable salt form of the free base, is particularly significant. The presence of the electron-donating 4-butyl group enhances the nucleophilicity of the phenyl ring, influencing the rate and regioselectivity of its characteristic reactions. Its primary application lies in the construction of the indole nucleus, a privileged scaffold in medicinal chemistry found in molecules ranging from the amino acid tryptophan to anti-migraine drugs of the triptan class.[1][3] This guide elucidates the fundamental chemical principles governing its reactivity.

The Core Mechanism: Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains the most prominent and powerful method for preparing indoles from arylhydrazines and carbonyl compounds (aldehydes or ketones) under acidic conditions.[1][3] The reaction transforms (4-butylphenyl)hydrazine into a 6-butyl-substituted indole, a valuable intermediate for further functionalization.

The overall reaction can be summarized as follows: (4-butylphenyl)hydrazine + Ketone/Aldehyde --(Acid Catalyst)--> 6-butyl-indole + Ammonia

The mechanism is a sophisticated cascade of equilibria and rearrangements, each step enabled by the acid catalyst.

Step 1: Reversible Hydrazone Formation

The synthesis begins with the acid-catalyzed condensation of (4-butylphenyl)hydrazine with a carbonyl compound. This is a classical nucleophilic addition-elimination reaction.[4][5] The hydrazine nitrogen attacks the electrophilic carbonyl carbon, and subsequent elimination of a water molecule yields the corresponding (4-butylphenyl)hydrazone. This step is often performed in situ or as a separate preliminary reaction.[6][7]

Step 2: Tautomerization to the Ene-hydrazine

The resulting hydrazone, under acidic conditions, undergoes tautomerization to its more reactive enamine isomer, known as an ene-hydrazine.[1][8] Protonation of the imine nitrogen facilitates the abstraction of an alpha-proton, shifting the double bond. This step is crucial as it sets the stage for the key bond-forming event.

Step 3: The[1][1]-Sigmatropic Rearrangement

This is the heart of the Fischer indole synthesis.[3] The protonated ene-hydrazine undergoes a concerted, pericyclic[1][1]-sigmatropic rearrangement, analogous to a Cope rearrangement.[6][9] In this step, the weak N-N bond is cleaved while a new, stable C-C bond is formed between the ortho-carbon of the butyl-phenyl ring and the terminal carbon of the ene system.[1][2]

Expert Insight: The rate of this rearrangement is the rate-determining step of the overall synthesis.[3] The presence of the electron-donating 4-butyl group on the phenyl ring accelerates this step by increasing the electron density of the aromatic ring, making it more nucleophilic and facilitating the attack on the electron-poor alkene carbon.[10]

Step 4 & 5: Rearomatization, Cyclization, and Elimination

The sigmatropic rearrangement transiently disrupts the aromaticity of the phenyl ring, producing a di-imine intermediate.[1] This intermediate rapidly rearomatizes through a proton transfer. The newly formed terminal imine is then attacked intramolecularly by the aniline nitrogen, forming a five-membered ring aminoacetal (or aminal).[1][6] Finally, under acid catalysis, this cyclic intermediate eliminates a molecule of ammonia (NH₃) to generate the thermodynamically stable, aromatic indole ring.[8]

Diagram: Mechanism of the Fischer Indole Synthesis

Caption: The multi-step pathway of the Fischer indole synthesis.

The Critical Role of the Acid Catalyst

The choice of acid catalyst is paramount for the success of the Fischer indole synthesis.[3][9] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃, AlCl₃) are effective.[1][2] The hydrochloride salt of (4-butylphenyl)hydrazine provides an inherent acidic environment, but additional catalyst is almost always required.

-

Brønsted Acids act by protonating key intermediates, thereby increasing their electrophilicity and facilitating subsequent steps. They are essential for the initial hydrazone formation, the tautomerization to the ene-hydrazine, and the final elimination of ammonia.[2]

-

Lewis Acids function by coordinating to nitrogen atoms, which polarizes bonds and enhances reactivity. They are particularly effective in promoting the key[1][1]-sigmatropic rearrangement and can sometimes offer milder reaction conditions compared to strong Brønsted acids.[6]

Trustworthiness through Self-Validation: The reaction serves as a self-validating system. The formation of the characteristic indole UV chromophore or its detection by LC-MS confirms that the entire mechanistic cascade—from hydrazone formation through the critical sigmatropic rearrangement and final cyclization—has proceeded successfully. Failure to form the product points directly to a failure in one of these key, mechanistically-linked steps.

Ancillary Pathways: The Japp-Klingemann Reaction

Diagram: Japp-Klingemann Reaction Workflow

Caption: Synthesis of hydrazone precursors via Japp-Klingemann.

Experimental Protocol: One-Pot Synthesis of 6-butyl-2-methylindole

This protocol describes a representative one-pot Fischer indole synthesis using this compound and a simple ketone.

Objective: To synthesize 6-butyl-2-methylindole from this compound and acetone.

| Reagent | M.W. | Amount (mmol) | Mass/Volume |

| (4-butylphenyl)hydrazine HCl | 200.71 | 5.0 | 1.00 g |

| Acetone | 58.08 | 6.0 | 0.44 mL |

| Polyphosphoric Acid (PPA) | - | Catalyst | ~5 g |

| Toluene | - | Solvent | 20 mL |

| Ethyl Acetate | - | Extraction | 50 mL |

| Saturated NaHCO₃ (aq) | - | Workup | 30 mL |

| Brine | - | Workup | 30 mL |

Step-by-Step Methodology:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.00 g, 5.0 mmol) and toluene (20 mL).

-

Causality: Toluene is a suitable high-boiling, non-polar solvent that allows the reaction to be heated sufficiently while being inert to the reaction conditions.

-

-

Hydrazone Formation: Add acetone (0.44 mL, 6.0 mmol, 1.2 equiv.) to the suspension. Stir the mixture at room temperature for 30 minutes.

-

Causality: A slight excess of the ketone ensures complete consumption of the limiting hydrazine reagent. This step allows for the in-situ formation of the hydrazone intermediate.[7]

-

-

Indolization: Carefully add polyphosphoric acid (~5 g) to the mixture. Heat the reaction to 100-110 °C with vigorous stirring.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.

-

Causality: TLC allows for the visualization of the consumption of the starting material and the formation of the more non-polar indole product, ensuring the reaction is not stopped prematurely or heated unnecessarily.

-

-

Workup and Quenching: Cool the reaction mixture to room temperature. Carefully pour the viscous mixture over crushed ice (~50 g) in a beaker. Basify the aqueous slurry to pH ~8 by the slow addition of 10 M NaOH (aq).

-

Causality: Quenching on ice dissipates the heat from the acid-base neutralization. Basification is critical to neutralize the PPA catalyst and deprotonate any protonated product, rendering it soluble in the organic extraction solvent.

-

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 25 mL).

-

Causality: The indole product is significantly more soluble in ethyl acetate than in the aqueous phase. Repeated extractions ensure maximum recovery.

-

-

Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution (30 mL) and then brine (30 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Causality: The bicarbonate wash removes any residual acidic impurities. The brine wash helps to break any emulsions and begins the drying process. Anhydrous sodium sulfate removes trace water before solvent evaporation.

-

-

Final Product: The crude product can be further purified by flash column chromatography on silica gel to yield pure 6-butyl-2-methylindole.

Conclusion

This compound is a versatile and powerful reagent whose mechanism of action is dominated by the elegant cascade of the Fischer indole synthesis. Its utility is rooted in a predictable, acid-catalyzed pathway involving hydrazone formation, a critical[1][1]-sigmatropic rearrangement, and subsequent cyclization and aromatization. Understanding this mechanism, the role of the catalyst, and the influence of substituents is essential for researchers aiming to leverage this chemistry for the efficient synthesis of complex molecular targets in drug discovery and materials science.

References

-

Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from [Link]

-

Wikipedia. (2023, December 2). Fischer indole synthesis. Retrieved from [Link]

-

Chemistry Stack Exchange. (2020, September 19). Fischer indole synthesis: significance of choice of acid catalyst. Retrieved from [Link]

-

Wikipedia. (2023, November 28). Japp–Klingemann reaction. Retrieved from [Link]

-

J&K Scientific LLC. (2025, February 23). Fischer Indole Synthesis. Retrieved from [Link]

-

chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from [Link]

-

Al-awar, R. S., & Ray, J. E. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2345–2359. [Link]

-

Slideshare. (n.d.). Japp klingemann reaction. Retrieved from [Link]

-

SynArchive. (n.d.). Japp-Klingemann Reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (2018, May 10). Recent advances in the synthesis of fluorinated hydrazones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2021, August 5). Fischer Indole Synthesis. Retrieved from [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Indole Alkaloids. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Indoles: Recent Advances. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of various phenyl hydrazine hydrochlorides with different ketones. Retrieved from [Link]

-

YouTube. (2013, October 1). Aldehydes & Ketones Nucleophilic Addition reactions-4- Addition with Phenyl Hydrazine. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Chlorophenylhydrazine HCl: Applications in Research and Industry. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

-

PubChem. (n.d.). (4-Methylphenyl)hydrazine. Retrieved from [Link]

-

PubChem. (n.d.). 4-Tert-butylphenylhydrazine hydrochloride. Retrieved from [Link]

-

ResearchGate. (2024, December 30). Overview of Phenylhydrazine‐Based Organic Transformations. Retrieved from [Link]

-

YouTube. (2020, August 8). 102. Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Retrieved from [Link]

-

Chemguide. (n.d.). addition-elimination reactions of aldehydes and ketones. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Applications of 4-Chlorophenylhydrazine Hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride.

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. testbook.com [testbook.com]

- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. ijarsct.co.in [ijarsct.co.in]

- 8. jk-sci.com [jk-sci.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. youtube.com [youtube.com]

- 11. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

- 12. Japp-Klingemann_reaction [chemeurope.com]

An In-depth Technical Guide to the Solubility of (4-butylphenyl)hydrazine hydrochloride in Common Organic Solvents

Introduction

(4-butylphenyl)hydrazine hydrochloride is a substituted hydrazine derivative of significant interest in synthetic chemistry, particularly as a precursor for indole synthesis via the Fischer indole synthesis, a cornerstone reaction in the development of pharmaceuticals and fine chemicals. The solubility of this reagent in various organic solvents is a critical, yet often overlooked, parameter that governs its utility in a laboratory or industrial setting. Proper solvent selection, dictated by solubility, directly impacts reaction kinetics, yield, purification strategies, and the overall efficiency of a synthetic route.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of this compound. Due to the scarcity of publicly available quantitative data for this specific compound, this guide will focus on the foundational principles of solubility for substituted phenylhydrazines and present detailed, field-proven methodologies for its empirical determination. We will explore both thermodynamic and kinetic solubility, offering protocols that can be readily adapted to a standard laboratory setting.

Physicochemical Properties and their Influence on Solubility

This compound is an organic salt. Its structure, comprising a nonpolar butyl-substituted phenyl ring and a polar hydrazine hydrochloride group, imparts a dualistic nature that dictates its interaction with various solvents.

-

The Phenylhydrazine Moiety : The core structure is aromatic and, due to the butyl group, possesses significant nonpolar character. This lipophilic nature suggests a preference for nonpolar or moderately polar aprotic solvents. The presence of a longer alkyl chain, such as a butyl group, generally decreases aqueous solubility compared to unsubstituted phenylhydrazine.[1]

-

The Hydrochloride Salt : The presence of the hydrochloride salt introduces ionic character and the capacity for hydrogen bonding. This polar component suggests solubility in protic and polar aprotic solvents. Phenylhydrazine itself is miscible with ethanol and other polar solvents.[2][3][4]

The interplay between the nonpolar butylphenyl group and the polar hydrazine hydrochloride group means that the solubility of this compound will be highly dependent on the chosen solvent. A "like dissolves like" approach provides a preliminary framework for solvent selection.[5] We can anticipate that solvents capable of interacting favorably with both the nonpolar and polar regions of the molecule will be the most effective.

Thermodynamic vs. Kinetic Solubility: A Critical Distinction

In the context of drug discovery and development, two types of solubility are of paramount importance: thermodynamic and kinetic.

Thermodynamic solubility is the true equilibrium solubility, representing the maximum concentration of a solute that can be dissolved in a solvent at a given temperature, where the solid and dissolved phases are in equilibrium. This is a critical parameter for understanding the intrinsic properties of a compound and for developing stable formulations.

Kinetic solubility , on the other hand, is a measure of how quickly a compound dissolves and at what concentration it precipitates out of a solution that is often prepared by adding a concentrated stock solution (typically in DMSO) to an aqueous or organic buffer. While not a true equilibrium measurement, it is a high-throughput method widely used in early-stage drug discovery to identify compounds with potential solubility issues.

For the purposes of synthetic chemistry and process development, thermodynamic solubility is the more relevant parameter for this compound.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining thermodynamic solubility is the shake-flask method. This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.

Materials and Equipment

-

This compound (ensure high purity)

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, tetrahydrofuran, dichloromethane, toluene)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or magnetic stirrer with temperature control

-

Syringe filters (0.45 µm or smaller)

-

Analytical instrumentation for quantification (UV-Vis spectrophotometer or HPLC)

Step-by-Step Protocol

-

Preparation : Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

Equilibration : Place the vials on an orbital shaker or use a magnetic stirrer to agitate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is fully established.

-

Phase Separation : After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Sampling : Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filtration : Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any remaining undissolved microparticles.

-

Quantification : Accurately dilute the filtered solution with a suitable solvent and determine the concentration of this compound using a pre-validated analytical method, such as UV-Vis spectroscopy or HPLC.[6][7][8]

-

Calculation : The solubility is calculated from the measured concentration and the dilution factor.

Visualization of the Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Quantification

3.4.1. UV-Vis Spectroscopy

A simple and rapid method for quantification is UV-Vis spectroscopy. A standard calibration curve must first be generated by preparing a series of solutions of known concentrations of this compound in the solvent of interest and measuring their absorbance at the wavelength of maximum absorbance (λmax). The concentration of the unknown sample can then be determined by interpolation from this curve.

3.4.2. High-Performance Liquid Chromatography (HPLC)

HPLC offers greater selectivity and sensitivity, which is particularly useful if the compound has a low extinction coefficient or if there are impurities present.[9][10] A calibration curve is generated by injecting known concentrations of the compound and plotting the peak area against concentration. The concentration of the sample from the solubility experiment is then determined using this calibration curve.[7]

Predicted Solubility Profile and Data Interpretation

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol | High | These solvents can engage in hydrogen bonding with the hydrazine hydrochloride moiety and have sufficient polarity to solvate the salt, while also interacting with the phenyl ring.[2] |

| Aprotic Polar | DMSO, DMF, Acetonitrile | Moderate to High | These solvents have high dielectric constants and can solvate the ionic portion of the molecule. DMSO is often a good solvent for phenylhydrazine derivatives. |

| Moderately Polar | Acetone, THF | Moderate | These solvents offer a balance of polarity to interact with the hydrochloride and nonpolar character to interact with the butylphenyl group. Phenylhydrazine is very soluble in acetone.[11] |

| Nonpolar | Toluene, Hexane | Low | The high polarity of the hydrochloride salt will likely limit solubility in nonpolar solvents, despite the nonpolar nature of the butylphenyl group. |

This table represents predicted trends and should be confirmed by experimental data.

Conclusion

The solubility of this compound is a crucial parameter for its effective use in organic synthesis. While specific quantitative data is not widely published, this guide provides a robust framework for its determination. By understanding the physicochemical properties of the molecule and applying the detailed shake-flask method, researchers can generate reliable and accurate solubility data in a variety of common organic solvents. This empirical data will empower chemists to make informed decisions regarding solvent selection, leading to optimized reaction conditions, improved yields, and more efficient purification processes. The principles and protocols outlined herein are designed to be a valuable resource for any scientist working with this important class of compounds.

References

-

Mazzotti, M., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Available at: [Link]

-

Mazzotti, M., et al. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC - NIH. Available at: [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available at: [Link]

-

Garrido, J., et al. (2021). Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. ResearchGate. Available at: [Link]

-

PharmaGuru. (2024). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available at: [Link]

-

Rao, G. V., et al. (2018). Spectrophotometric and HPLC Methods for Poorly Water Soluble Drugs. International Journal of Pharmacy and Pharmaceutical Research. Available at: [Link]

-

Garrido, J., et al. (2021). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. Available at: [Link]

-

Hoelke, B., et al. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. ResearchGate. Available at: [Link]

-

Wang, J., & Kou, D. (2012). Analytical Method Selection for Drug Product Dissolution Testing. American Pharmaceutical Review. Available at: [Link]

-

Khan Academy. (n.d.). Solubility of organic compounds. Available at: [Link]

-

Phenyl Hydrazine Hydrochloride: Properties, Applications, and Safety Information. (n.d.). macsenlab.com. Available at: [Link]

-

Patsnap. (2024). Alkyl Chain Length Impact on Chemical Properties. Available at: [Link]

-

Wikipedia. (n.d.). Phenylhydrazine. Available at: [Link]

-

chemeurope.com. (n.d.). Phenylhydrazine. Available at: [Link]

-

PubChem. (n.d.). Phenylhydrazine. Available at: [Link]

Sources

- 1. Alkyl Chain Length Impact on Chemical Properties [eureka.patsnap.com]

- 2. chemiis.com [chemiis.com]

- 3. Phenylhydrazine - Wikipedia [en.wikipedia.org]

- 4. Phenylhydrazine [chemeurope.com]

- 5. Khan Academy [khanacademy.org]

- 6. improvedpharma.com [improvedpharma.com]

- 7. pharmaguru.co [pharmaguru.co]

- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. Phenylhydrazine | C6H5NHNH2 | CID 7516 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Safe Handling of (4-butylphenyl)hydrazine hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical framework for the safe handling, storage, and disposal of (4-butylphenyl)hydrazine hydrochloride (CAS No. 128231-55-0 for tert-butyl isomer; 64287-11-2 for n-butyl isomer). As a crucial intermediate in complex organic synthesis, particularly in the development of novel therapeutics via pathways like the Fischer indole synthesis, its potent reactivity and significant toxicological profile demand a robust and informed safety protocol.[1][2] This guide moves beyond mere procedural lists to explain the causality behind each safety recommendation, empowering laboratory personnel to manage risk effectively and maintain the highest standards of scientific integrity.

Section 1: Core Hazard Identification & Toxicological Profile

This compound is a substituted hydrazine derivative. The safety profile of this class of compounds is well-established and necessitates extreme caution.[3] While specific toxicological data for this exact molecule is limited, the known hazards of hydrazine and its phenylated analogues provide a reliable basis for risk assessment.[4][5] The primary dangers stem from its acute toxicity, corrosive nature, and potential for long-term health effects.[4]

Physical and Chemical Properties

A clear understanding of the compound's physical properties is the foundation of safe handling.

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₇ClN₂ | [6][7] |

| Molecular Weight | 200.71 g/mol | [1][6] |

| Appearance | White to light brown crystalline powder/solid | [8] |

| Melting Point | >215 °C (decomposes) | [7] |

| Sensitivity | Air and light sensitive; hygroscopic |

GHS Classification and Toxicological Summary

The compound is classified with multiple hazards under the Globally Harmonized System (GHS). The causality for these classifications is rooted in the reactivity of the hydrazine moiety.

| Hazard Class & Code | Description | Toxicological Rationale |

| Acute Toxicity, Oral (H302) | Harmful if swallowed | Hydrazine derivatives can cause systemic toxicity, affecting the central nervous system, liver, and kidneys upon ingestion.[6][9][10] |

| Acute Toxicity, Dermal (H312) | Harmful in contact with skin | The compound can be absorbed through the skin, leading to systemic effects similar to ingestion.[6][11] |

| Acute Toxicity, Inhalation (H332) | Harmful if inhaled | As a powder, it can be aerosolized. Inhalation can cause severe respiratory tract irritation and potential pulmonary edema.[9][11] |

| Skin Irritation (H315) | Causes skin irritation | The compound is corrosive and can cause chemical burns and dermatitis upon contact.[6][11] |

| Eye Irritation (H319) | Causes serious eye irritation | Direct contact can cause severe burns and potentially irreversible eye damage.[6][9][11] |

| STOT SE 3 (H335) | May cause respiratory irritation | Inhalation of dust can irritate the nose, throat, and lungs.[1][11] |

Precautionary Analogue Hazards: Phenylhydrazine, a closely related compound, is also classified as a suspected carcinogen (H350), a suspected mutagen (H341), a skin sensitizer (H317), and causes organ damage through prolonged exposure (H372).[4][5] Due to structural similarities, this compound must be handled as a Particularly Hazardous Substance (PHS) with the assumption that it carries these chronic risks.[3]

Section 2: Risk Mitigation and the Hierarchy of Controls

Effective safety management follows the principle of the Hierarchy of Controls, which prioritizes the most effective measures for risk reduction. This structured approach is mandatory when handling compounds with the hazard profile of this compound.

Caption: The Hierarchy of Controls prioritizes safety strategies.

Elimination and Substitution

The most effective control is to eliminate the hazard. In drug development, this is often not feasible. However, a critical analysis of the synthetic route should always be the first step. For instance, the principle of using less hazardous hydrazine hydrates instead of anhydrous hydrazine can be applied here; if a protocol allows for a solvated or less reactive form, it should be considered.[3]

Engineering Controls (Primary Barrier)

Engineering controls are physical installations that isolate personnel from the hazard. Their use is non-negotiable.

-

Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setup, must be conducted within a properly functioning and certified chemical fume hood.[12][3][13][14] This is critical to prevent inhalation of the toxic dust.

-

Safety Shower and Eyewash Station: An ANSI-compliant safety shower and eyewash station must be located within a 10-second, unobstructed travel distance from the handling area.[13][15] Regular testing of this equipment is mandatory.

Administrative Controls (Procedural Safeguards)

These are the work practices and procedures that reduce the risk of exposure.

-

Designated Area: The area within the fume hood and the associated bench space where the compound is handled must be clearly marked as a "Designated Area" for Particularly Hazardous Substance work.[3] Access should be restricted.

-

Standard Operating Procedure (SOP): A detailed, lab-specific SOP for working with this compound must be written and approved. All personnel must be trained on the SOP before beginning work.[12]

-

Training: All users must receive documented training on the specific hazards of hydrazine derivatives, the lab's SOP, and emergency procedures.[12]

Personal Protective Equipment (PPE) (Final Barrier)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

-

Hand Protection: Double-gloving with compatible nitrile or neoprene gloves is required.[12][3][15] Gloves must be inspected for damage before each use. Practice proper glove removal techniques to avoid skin contact.[16]

-

Eye and Face Protection: Tightly-fitting, splash-proof chemical goggles are mandatory.[3] A full-face shield must be worn over the goggles whenever there is a risk of splashing, such as during solution transfers or reaction quenching.[3]

-

Body Protection: A flame-resistant lab coat is recommended due to the flammable nature of the parent hydrazine compound.[3] This should be worn over full-length pants and closed-toe, chemical-resistant shoes.[15]

Section 3: Standard Operating Procedures (SOPs)

The following protocols are templates and must be adapted to specific experimental conditions.

SOP 1: Weighing of Solid this compound

-

Preparation:

-

Don all required PPE (double gloves, goggles, face shield, lab coat).

-

Verify the chemical fume hood is functioning correctly (check airflow monitor).

-

Decontaminate the work surface inside the hood.

-

Place a plastic-backed absorbent liner on the balance and the surrounding work surface.

-

-

Weighing:

-

Retrieve the chemical container from its designated storage location.

-

Place the container, a tared weigh boat, and necessary spatulas inside the fume hood.

-

Carefully transfer the required amount of solid to the weigh boat. Avoid creating dust. If dust is generated, allow the fume hood to clear it before proceeding.

-

Securely close the primary container immediately after weighing.

-

-

Post-Weighing:

-

Carefully transfer the weigh boat to your reaction vessel within the hood.

-

Wipe the spatula and any contaminated surfaces with a solvent-dampened cloth.

-

Dispose of the weigh boat, liner, and cleaning materials as hazardous waste.

-

Remove outer gloves and dispose of them as hazardous waste before exiting the hood.

-

Wash hands thoroughly with soap and water.[12]

-

SOP 2: Preparation of a Solution

-

Preparation:

-

Follow all preparation steps from SOP 1.

-

Ensure the reaction vessel is appropriately sized and secured within the fume hood.

-

-

Dissolution:

-

Add the solvent to the reaction vessel first.

-

Using a powder funnel, add the pre-weighed solid (from SOP 1) to the solvent in controlled portions. This minimizes the risk of splashing and dust generation.

-

If stirring, start at a low speed to prevent aerosolization.

-

-

Cleanup:

-

Rinse the powder funnel and any other contaminated glassware with a small amount of solvent, collecting the rinsate in the reaction vessel.

-

Dispose of all contaminated disposable materials (e.g., weigh boat, liner) as hazardous waste.

-

Wipe down the work surface and remove PPE as described in SOP 1.

-

Section 4: Storage and Incompatibility

Improper storage is a common cause of laboratory incidents.

-

Storage Conditions: Store in a tightly sealed container, preferably the original manufacturer's container.[15][17] The storage location must be a cool, dry, well-ventilated, and locked cabinet or area designated for toxic compounds.[4] Due to its air and light sensitivity, storing under an inert gas (like nitrogen or argon) is best practice.[1]

-

Incompatibilities: Segregate from strong oxidizing agents, acids, metal oxides, and bases.[5][15][18] Hydrazine compounds can react violently with oxidizers.[18]

Section 5: Emergency Response Protocols

Rapid and correct response to an emergency is critical to minimizing harm.

Spill Response

Caption: Workflow for responding to a chemical spill.

-

Minor Spill (Inside a Fume Hood): Do not attempt to clean up a spill without the minimum required PPE.[15] Use a spill kit with an inert absorbent material.[15] Avoid creating dust.[16] Collect all materials into a clearly labeled, sealed container for hazardous waste disposal.[15]

-

Major Spill (Outside a Fume Hood or Large Quantity): Do not attempt to clean it up.[3] Immediately evacuate the area, alert others, and call emergency services.[3] Close the lab door and await emergency responders from a safe location.

Personnel Exposure and First Aid

Immediate action is required for any exposure. The goal is to decontaminate and seek professional medical help without delay.

Caption: First aid decision tree for chemical exposure.

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[9][14][19] Use the safety shower for large-area contact. Seek immediate medical attention.[12][9]

-

Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[9][14][19] Remove contact lenses if it is safe to do so. Seek immediate medical attention.[12][9]

-

Inhalation: Move the affected person to fresh air.[9][13][16] If they are not breathing, begin rescue breathing (using universal precautions).[9] Seek immediate medical attention.[12][9] Medical observation for 24-48 hours may be required to monitor for delayed pulmonary edema.[9]

-

Ingestion: Do NOT induce vomiting.[13] Rinse the person's mouth with water.[16] Seek immediate medical attention.[9]

Section 6: Waste Management and Disposal

All materials contaminated with this compound are considered hazardous waste.

-

Waste Collection: Collect all solid waste (e.g., contaminated gloves, liners, weigh boats) in a dedicated, sealed, and clearly labeled hazardous waste container.[15]

-

Liquid Waste: Collect all liquid waste in a compatible, sealed, and labeled hazardous waste container.

-

Empty Containers: The original chemical container is also considered hazardous waste and must not be thrown in the regular trash.[3]

-

Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste contractor.[16] Do not pour any amount down the drain.[15]

References

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

-

EMSL Analytical, Inc. (2021). Identifying Occupational Exposure Risks to Hydrazine and Other Industrial Chemicals. Retrieved from [Link]

-

Public Health England. (n.d.). Hydrazine - Incident management. GOV.UK. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). Hydrazine. Retrieved from [Link]

-

University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Retrieved from [Link]

-

University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. Retrieved from [Link]

-

Chemical Label for 4-(Butylphenyl)hydrazine hydrochloride. (n.d.). Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Hydrazine. Environmental Health & Safety. Retrieved from [Link]

-

University of Houston. (2018). Laboratory Safety Standard Operating Procedure (SOP). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16217458, 4-Tert-butylphenylhydrazine hydrochloride. PubChem. Retrieved from [Link]

-

Loba Chemie. (n.d.). PHENYL HYDRAZINE HYDROCHLORIDE AR. Retrieved from [Link]

-

Capot Chemical. (2026). MSDS of (4-Propylphenyl)-hydrazine hydrochloride. Retrieved from [Link]

-

Autech. (n.d.). Optimizing Organic Synthesis: The Role of 4-Bromophenylhydrazine Hydrochloride. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1-(Tert-butyl)hydrazine hydrochloride. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. nbinno.com [nbinno.com]

- 3. ehs.ucsb.edu [ehs.ucsb.edu]

- 4. riccachemical.com [riccachemical.com]

- 5. fishersci.com [fishersci.com]

- 6. 4-Tert-butylphenylhydrazine hydrochloride | C10H17ClN2 | CID 16217458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-N-BUTYLPHENYLHYDRAZINE HYDROCHLORIDE | 64287-11-2 [m.chemicalbook.com]

- 8. CAS 128231-55-0: 4-tert-Butylphenylhydrazine monohydrochlo… [cymitquimica.com]

- 9. nj.gov [nj.gov]

- 10. Identifying Occupational Exposure Risks to Hydrazine and Other Industrial Chemicals [emsl.com]

- 11. chemical-label.com [chemical-label.com]

- 12. ehs.unm.edu [ehs.unm.edu]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. artscimedia.case.edu [artscimedia.case.edu]

- 15. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 16. capotchem.com [capotchem.com]

- 17. file.bldpharm.com [file.bldpharm.com]

- 18. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 19. Hydrazine - Wikipedia [en.wikipedia.org]

Introduction: The Strategic Importance of Substituted Phenylhydrazines

An In-depth Technical Guide to (4-Butylphenyl)hydrazine Hydrochloride Isomers for Advanced Chemical Synthesis

This guide provides an in-depth exploration of this compound, a key reagent in synthetic organic chemistry. Recognizing the isomeric nature of the butyl group, this document will focus on the two most pertinent isomers for researchers, scientists, and drug development professionals: (4-tert-butylphenyl)hydrazine hydrochloride and (4-n-butylphenyl)hydrazine hydrochloride. The narrative will delve into their chemical properties, synthesis, and applications, with a particular emphasis on the renowned Fischer indole synthesis, a cornerstone reaction in medicinal chemistry.

Substituted phenylhydrazines are a class of organic compounds of immense value in the synthesis of heterocyclic structures, which form the backbone of a vast array of pharmaceuticals and functional materials. The introduction of an alkyl group, such as a butyl moiety, onto the phenyl ring allows for the modulation of the electronic and steric properties of the resulting molecules. This strategic substitution can influence reaction kinetics, product yields, and the biological activity of the final compounds. This guide will provide the necessary technical details to effectively utilize these versatile building blocks.

Core Compound Identification and Properties

A critical first step in any synthetic endeavor is the unambiguous identification of the starting materials. The butyl group can exist as four isomers: n-butyl, sec-butyl, isobutyl, and tert-butyl. This section will detail the properties of the commercially significant n-butyl and tert-butyl isomers of this compound.

| Property | (4-tert-butylphenyl)hydrazine hydrochloride | (4-n-butylphenyl)hydrazine hydrochloride |

| CAS Number | 128231-55-0, 36600-66-5[1] | 64287-11-2 |

| Molecular Formula | C₁₀H₁₇ClN₂ | C₁₀H₁₇ClN₂ |

| Molecular Weight | 200.71 g/mol [2] | 200.71 g/mol |

| Appearance | White to off-white or brown crystalline powder[1] | White to pink crystalline powder |

| Melting Point | 212-216 °C (decomposition)[3] | >215 °C (decomposition) |

| Solubility | Soluble in polar solvents like water and alcohols. | Soluble in water (50 g/L at 20°C) and other solvents.[4] |

Note on CAS Numbers: For (4-tert-butylphenyl)hydrazine hydrochloride, both CAS numbers 128231-55-0 and 36600-66-5 are frequently encountered in supplier catalogs and chemical databases, often referring to the same substance. Researchers should be aware of this and verify the compound's identity through analytical data.

Synthesis of this compound Isomers

The synthesis of phenylhydrazine derivatives is a well-established process in organic chemistry, typically involving the diazotization of an aniline followed by reduction.

General Synthesis Pathway

The general route to this compound begins with the corresponding 4-butylaniline isomer. This aniline is first converted to a diazonium salt, which is then reduced to the desired hydrazine. The final step involves the formation of the hydrochloride salt.

Caption: General synthesis workflow for this compound.

Detailed Synthesis Protocol (General)

The following protocol is a generalized procedure that can be adapted for either the n-butyl or tert-butyl isomer.

Materials:

-

4-Butylaniline isomer

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃)

-

Sodium Hydroxide (NaOH)

-

Organic Solvent (e.g., Diethyl Ether or Dichloromethane)

Procedure:

-

Diazotization: The chosen 4-butylaniline is dissolved in concentrated HCl and cooled to 0-5°C in an ice bath. A solution of sodium nitrite in water is then added dropwise, maintaining the low temperature. The reaction progress can be monitored by testing for the presence of nitrous acid with starch-iodide paper.

-

Reduction: The cold diazonium salt solution is added to a solution of the reducing agent (e.g., stannous chloride in concentrated HCl). The reaction is typically stirred for several hours and may require gentle warming to ensure completion.

-

Isolation of the Free Base: The reaction mixture is made strongly basic with a concentrated solution of sodium hydroxide. This precipitates the (4-butylphenyl)hydrazine free base, which can then be extracted into an organic solvent.

-

Hydrochloride Salt Formation: The organic extracts are dried, and concentrated hydrochloric acid is added to precipitate the this compound salt. The salt is then collected by filtration, washed with a small amount of cold solvent, and dried.

Key Applications in Drug Discovery and Development

The primary utility of this compound in drug development lies in its role as a key precursor for the synthesis of indole-containing compounds via the Fischer indole synthesis.

The Fischer Indole Synthesis: A Mechanistic Overview

Discovered by Hermann Emil Fischer in 1883, this reaction remains one of the most important methods for constructing the indole nucleus. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from a phenylhydrazine and a ketone or aldehyde.

Caption: Mechanism of the Fischer indole synthesis.

The butyl substituent on the phenyl ring can influence the reaction's outcome. An electron-donating group like a butyl group can facilitate the key[5][5]-sigmatropic rearrangement step, potentially leading to higher yields and milder reaction conditions.

Application in the Synthesis of Triptans

Triptans are a class of tryptamine-based drugs used for the treatment of migraines. The synthesis of many triptans relies on the Fischer indole synthesis. While a specific example utilizing this compound in a commercially available triptan is not readily found in the literature, the general synthetic strategy is applicable. The butyl group could be used to synthesize novel triptan analogues with modified pharmacokinetic properties.

Experimental Protocol: Fischer Indole Synthesis

This protocol provides a general procedure for the synthesis of a substituted indole using this compound.

Materials:

-

(4-tert-butylphenyl)hydrazine hydrochloride (1.0 eq)

-

A suitable ketone or aldehyde (1.0-1.2 eq)

-

Acid catalyst (e.g., glacial acetic acid, polyphosphoric acid, or zinc chloride)

-

Solvent (e.g., ethanol, toluene, or glacial acetic acid)

Procedure:

-

Phenylhydrazone Formation (in situ): In a round-bottom flask, suspend (4-tert-butylphenyl)hydrazine hydrochloride and the carbonyl compound in the chosen solvent.

-

Cyclization: Add the acid catalyst to the mixture. The reaction is then heated, often to reflux, for a period ranging from a few minutes to several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. If a strong acid was used, it should be carefully neutralized with a base (e.g., sodium bicarbonate solution). The product is then extracted into an organic solvent. The combined organic layers are washed, dried, and the solvent is removed under reduced pressure. The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.

Spectroscopic Characterization

For a researcher, verifying the structure and purity of a compound is paramount. While specific spectra are best obtained on the sample in use, the following provides an overview of the expected spectroscopic features for (4-tert-butylphenyl)hydrazine hydrochloride.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.3 ppm integrating to 9 protons) and the aromatic protons (two doublets in the range of 6.8-7.4 ppm, each integrating to 2 protons). The protons of the hydrazine moiety will appear as broad signals that may exchange with D₂O.

-

¹³C NMR: The carbon NMR will show signals for the quaternary and methyl carbons of the tert-butyl group, as well as four distinct signals for the aromatic carbons due to the para-substitution pattern.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic N-H stretching bands in the region of 3100-3400 cm⁻¹, C-H stretching bands for the aromatic and aliphatic protons, and C=C stretching bands for the aromatic ring.

-

Mass Spectrometry: The mass spectrum of the free base (after deprotonation) would show a molecular ion peak corresponding to its molecular weight.

Safety and Handling

Phenylhydrazine and its derivatives are toxic and should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, and chemical-resistant gloves.

-

Engineering Controls: All manipulations should be carried out in a well-ventilated chemical fume hood.

-

Toxicity: this compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation.[2]

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

(4-tert-butylphenyl)hydrazine hydrochloride and its n-butyl isomer are valuable and versatile reagents for organic synthesis, particularly in the construction of indole-based scaffolds of medicinal importance. A thorough understanding of their properties, synthesis, and reactivity, especially in the context of the Fischer indole synthesis, is crucial for their effective application in research and drug development. By following the guidelines and protocols outlined in this guide, researchers can confidently and safely utilize these compounds to advance their synthetic objectives.

References

- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16 (2), 2241–2245.

-

Biosynth. (4-(tert-Butyl)phenyl)hydrazine hydrochloride | 128231-55-0.

-

PubChem. 4-Tert-butylphenylhydrazine hydrochloride.

-

ChemicalBook. 4-N-BUTYLPHENYLHYDRAZINE HYDROCHLORIDE | 64287-11-2.

-

Sigma-Aldrich. (4-(tert-Butyl)phenyl)hydrazine hydrochloride | 128231-55-0.

-

TCI Chemicals. [4-(tert-Butyl)phenyl]hydrazine Hydrochloride | 128231-55-0.

-

Guidechem. (4-(tert-Butyl)phenyl)hydrazine hydrochloride 128231-55-0.

-

Shree Sidhdhanath Industries. 4 Chloro Phenyl Hydrazine Hydrochloride.

-

Alfa Chemistry. Fischer Indole Synthesis.

-

Wikipedia. Fischer indole synthesis.

Sources

An In-Depth Technical Guide to (4-butylphenyl)hydrazine hydrochloride: From Historical Context to Modern Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (4-butylphenyl)hydrazine hydrochloride, a significant reagent in organic synthesis. Delving into the historical context of phenylhydrazine chemistry, this document elucidates the synthesis, properties, and key applications of this versatile compound. With a primary focus on its role in the Fischer indole synthesis, this guide offers detailed mechanistic insights and practical experimental protocols. The content is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical expertise required to effectively utilize this compound in their synthetic endeavors.

Introduction: The Legacy of Phenylhydrazines

The story of this compound is intrinsically linked to the broader history of phenylhydrazines, a class of compounds that revolutionized organic chemistry. The journey began in 1875 when Hermann Emil Fischer first reported the synthesis of the parent compound, phenylhydrazine. This discovery was not merely the creation of a new molecule; it was the genesis of a powerful synthetic tool that would unlock new frontiers in the study of carbohydrates and the synthesis of heterocyclic compounds.

One of the most profound applications of phenylhydrazine, discovered by Fischer himself in 1883, is the Fischer indole synthesis . This acid-catalyzed reaction between a phenylhydrazine and an aldehyde or ketone remains one of the most important and widely used methods for constructing the indole ring system, a privileged scaffold in numerous natural products and pharmaceuticals.[1][2] The versatility of the Fischer indole synthesis lies in its ability to accommodate a wide range of substituted phenylhydrazines and carbonyl compounds, allowing for the synthesis of a diverse array of indole derivatives.

This compound, a substituted derivative of Fischer's original discovery, has emerged as a valuable building block in modern organic synthesis, particularly for the preparation of indoles with a butyl substituent at the 5-position. This guide will explore the synthesis, properties, and applications of this specific reagent, providing a detailed understanding of its utility in the contemporary research landscape.

Synthesis and Physicochemical Properties

General Synthetic Pathway

The synthesis of this compound typically proceeds as follows:

-

Diazotization of 4-Butylaniline: 4-Butylaniline is treated with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C) to form the corresponding diazonium salt.

-

Reduction of the Diazonium Salt: The diazonium salt is then reduced to the hydrazine. Common reducing agents for this transformation include sodium sulfite, stannous chloride, or catalytic hydrogenation. The resulting (4-butylphenyl)hydrazine is then treated with hydrochloric acid to precipitate the stable hydrochloride salt.

Figure 1: General synthetic pathway for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.